2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone
CAS No.:
Cat. No.: VC13718882
Molecular Formula: C13H9ClN4O
Molecular Weight: 272.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClN4O |
|---|---|
| Molecular Weight | 272.69 g/mol |
| IUPAC Name | 2-(6-chloropurin-9-yl)-1-phenylethanone |
| Standard InChI | InChI=1S/C13H9ClN4O/c14-12-11-13(16-7-15-12)18(8-17-11)6-10(19)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
| Standard InChI Key | GXSZSEDUUQZLEY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound consists of a 6-chloropurine system fused to a phenylethanone group via a methylene bridge. The purine ring (positions 1–9) adopts a planar configuration, with chlorine substitution at position 6 and a ketone-bearing ethyl chain at position 9 . Key structural features include:
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 272.69 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Topological PSA | 60.7 Ų |
| Heavy Atom Count | 19 |
Spectroscopic Data
While experimental NMR/IR data are unavailable, predictions based on analogous purines suggest:
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H NMR: Signals for aromatic protons (δ 7.4–8.5 ppm), methylene protons adjacent to ketone (δ 3.8–4.2 ppm), and purine H8 (δ 8.9 ppm) .
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C NMR: Carbonyl carbon (δ ~195 ppm), aromatic carbons (δ 125–140 ppm), and purine carbons (δ 145–155 ppm) .
Synthetic Routes and Optimization
General Purine Functionalization Strategies
The synthesis of 9-substituted purines typically involves nucleophilic displacement at C9 of 6-chloropurine precursors . For this compound, two plausible routes emerge:
Alkylation of 6-Chloropurine
Reagents: 6-Chloropurine, phenacyl bromide, base (e.g., KCO)
Mechanism: SN2 displacement at C9, facilitated by the electron-withdrawing chlorine at C6 .
Yield: ~40–60% (estimated from analogous reactions) .
Condensation Approaches
Alternative methods using diaminomaleonitrile or urea derivatives could construct the purine ring post-alkylation, though this is less efficient for pre-functionalized substrates.
Table 2: Comparative Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Alkylation | High regioselectivity | Moderate yields |
| Multicomponent Cyclization | Atom economy | Complex purification |
Biological Relevance and Mechanistic Insights
Putative Targets and Activities
Though direct bioactivity data are lacking, structural analogs suggest potential interactions with:
-
Kinases: The purine scaffold mimics ATP, enabling competitive inhibition (e.g., CDK inhibitors like seliciclib) .
-
Purinergic Receptors: Chlorine substitution may modulate affinity for P2Y/P2X receptors .
-
DNA/RNA Polymerases: Intercalation or chain termination via C6 halogenation .
Structure-Activity Relationships (SAR)
Key substituent effects inferred from related compounds :
-
C6 Chlorine: Enhances metabolic stability and target binding via hydrophobic interactions.
-
C9 Phenylethanone: Aromatic groups improve lipophilicity and π-stacking with protein residues.
Applications in Drug Discovery
Intermediate for Anticancer Agents
Purine derivatives like fadraciclib and AZD-7648 share structural motifs with this compound, highlighting its utility as a kinase inhibitor precursor.
Antimicrobial Scaffold
Thiolated and aminated purines exhibit broad-spectrum activity , suggesting derivatization potential via C2/C8 modifications.
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